Propizepine
Description
Historical Trajectory of Propizepine Discovery and Chemical Development
This compound was developed and introduced in the 1970s in France for the treatment of depression, where it was marketed under the brand names Depressin and Vagran. wikipedia.org It was patented by the French company Laboratoires U.P.S.A. as a benzodiazepinone derivative. ncats.io The patent described the compound as possessing a range of potential properties, including antidepressive, antihistaminic, antianaphylactic, thymoanaleptic, antiserotonin, antispasmodic, and analgesic effects. ncats.io
The chemical development of this compound involves a specific synthesis process. iiab.me The synthesis begins with the condensation of 2-chloronicotinic acid and o-phenylenediamine (B120857), which results in the formation of a tricyclic lactam. iiab.me This intermediate is then subjected to alkylation with 1-chloro-2-dimethylaminopropane to yield the final this compound compound. iiab.me This process creates the distinct three-ring structure characteristic of its class. iiab.mewikipedia.org
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 6-(2-dimethylaminopropyl)-11H-pyrido[3,2-c] ncats.iowikipedia.orgbenzodiazepin-5-one |
| Chemical Formula | C17H20N4O |
| Molar Mass | 296.374 g·mol−1 |
| CAS Number | 10321-12-7 |
Source: wikipedia.org
Pharmacological Categorization of this compound within Tricyclic Antidepressants
This compound is classified as a tricyclic antidepressant (TCA). wikipedia.orgmedchemexpress.eu This class of drugs, first discovered in the early 1950s, is named for the three-ring chemical structure at their core. wikipedia.orgresearchgate.net The first TCA, Imipramine, was introduced into clinical practice in 1957. researchgate.net
TCAs generally function by modulating neurotransmitter pathways in the brain. nih.gov Their primary mechanism involves inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506) at the presynaptic terminals. nih.govmayoclinic.org This action increases the concentration of these neurotransmitters in the synaptic cleft, which is thought to contribute to their antidepressant effects. nih.gov While this compound falls under the TCA umbrella, it is specifically a pyridobenzodiazepine derivative. ncats.io Research from 1983 investigated the effects of long-term treatment with antidepressants, including this compound, on adrenergic-receptor sensitivity in the cerebral cortex of rats to understand its structure-activity relationship. medchemexpress.eumedchemexpress.com
Table 2: General Characteristics of Tricyclic Antidepressants
| Characteristic | Description |
|---|---|
| Chemical Structure | Defined by a three-ring atomic structure. wikipedia.org |
| Primary Mechanism of Action | Inhibition of norepinephrine and serotonin reuptake in the brain. nih.govclevelandclinic.org |
| Receptor Interactions | Act as competitive antagonists at postsynaptic alpha-1 and alpha-2 adrenergic, muscarinic, and histamine (B1213489) H1 receptors. nih.gov |
| Historical Context | First discovered in the 1950s, becoming a primary treatment for major depression for many years. wikipedia.orgresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[2-(dimethylamino)propyl]-11H-pyrido[3,2-c][1,5]benzodiazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12(20(2)3)11-21-15-9-5-4-8-14(15)19-16-13(17(21)22)7-6-10-18-16/h4-10,12H,11H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLBETLXDPBWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14559-79-6 (hydrochloride) | |
| Record name | Propizepine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010321127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20864247 | |
| Record name | 6-[2-(Dimethylamino)propyl]-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10321-12-7 | |
| Record name | Propizepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10321-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propizepine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010321127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[2-(Dimethylamino)propyl]-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propizepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PROPIZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09B57945V9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Chemical Modifications of Propizepine
Established Synthetic Pathways for Propizepine and its Core Structure
The synthesis of this compound involves the construction of a complex heterocyclic scaffold. The core structure, a pyrido[3,2-c] iiab.mersc.orgbenzodiazepin-5-one, is typically assembled through a sequence of condensation and cyclization reactions.
Condensation reactions are fundamental to the synthesis of this compound, enabling the formation of key carbon-nitrogen bonds. towson.eduresearchgate.net The primary synthesis of the this compound core begins with the condensation of o-phenylenediamine (B120857) with 2-chloronicotinic acid. iiab.me This reaction directly yields a tricyclic lactam, which serves as the immediate precursor to the core structure of this compound. iiab.mejournalcra.com
This initial step is a powerful example of creating molecular complexity from relatively simple starting materials. While the precise sequence of bond formation (amide formation followed by nucleophilic substitution, or vice versa) is not definitively known, the outcome is the efficient formation of the central heterocyclic system. iiab.me The final step in the synthesis involves the alkylation of this lactam intermediate with 1-chloro-2-dimethylaminopropane to introduce the characteristic side chain of this compound. iiab.me
Table 1: Key Reactants in the Established Synthesis of this compound
| Step | Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|---|
| Core Formation | o-Phenylenediamine | 2-Chloronicotinic acid | Tricyclic lactam intermediate | iiab.me |
| Side Chain Attachment | Tricyclic lactam | 1-chloro-2-dimethylaminopropane | This compound | iiab.me |
The formation of the seven-membered diazepine (B8756704) ring is a critical cyclization event in the synthesis of this compound. This transformation is an intramolecular nucleophilic aromatic displacement of the chlorine atom from the pyridine (B92270) ring by one of the amino groups of the o-phenylenediamine moiety. iiab.me Such cyclization reactions are pivotal in constructing heterocyclic scaffolds. numberanalytics.com
The development of efficient cyclization strategies is a major focus in heterocyclic chemistry. nih.gov While the traditional synthesis of this compound relies on a direct condensation-cyclization approach, researchers have explored alternative methods for creating pyrido-benzodiazepine derivatives to overcome challenges such as controlling the selectivity between the two amino groups on the benzene (B151609) ring. sioc-journal.cn One such strategy involves a base-controlled, metal-free synthesis starting from N-alkyl-N-(2-(pyridin-2-ylamino)phenyl)formamides, which can selectively yield either benzimidazolones or the desired pyrido-benzodiazepines. sioc-journal.cn These advanced methods highlight the ongoing efforts to develop more sustainable and selective synthetic routes. sioc-journal.cn
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, have emerged as a powerful and "green" strategy for synthesizing diazepine and benzodiazepine (B76468) libraries. rsc.orgresearchgate.netrsc.org These reactions are characterized by high atom economy, step efficiency, and the ability to generate diverse molecular scaffolds, making them highly relevant for the synthesis of this compound analogs. researchgate.netorgchemres.org
Several MCRs are particularly applicable to the synthesis of the diazepine core:
Ugi and Ugi-type Reactions: These reactions are highly versatile for creating complex synthons that can be converted into benzodiazepines through suitable post-transformation cyclizations. rsc.orgrsc.org
Mannich-type Reactions: These provide rapid and economical one-pot routes to functionalized benzodiazepines. researchgate.netrsc.org
[5+2] Cycloaddition Reactions: A novel catalytic multicomponent [5+2] cycloaddition has been developed for the synthesis of 1,4-diazepines using pyridines, 1-sulfonyl-1,2,3-triazoles, and activated alkynes. acs.org This method generates biologically active diazepine compounds efficiently. acs.org
The application of MCRs offers a streamlined pathway to a wide array of diazepine derivatives, which is essential for exploring the structure-activity relationships within this class of compounds.
Table 2: Examples of Multicomponent Reaction Strategies for Diazepine Synthesis
| MCR Type | Components | Resulting Core | Advantages | Reference |
|---|---|---|---|---|
| Ugi-4CR/Cyclization | Amine, aldehyde/ketone, carboxylic acid, isocyanide | 1,4-Benzodiazepine-2,5-dione | High diversity, complex synthons | rsc.org |
| Mannich-type | o-Phenylenediamine, dimedone, aldehyde | Substituted 1,5-Benzodiazepine | Speedy, economical, one-pot | researchgate.netorgchemres.org |
| [5+2] Cycloaddition | Pyridine, 1-sulfonyl-1,2,3-triazole, alkyne | 1,4-Diazepine | Novel, catalytic, direct access to 1,4-diazepines | acs.org |
Cyclization Reactions for this compound's Heterocyclic Moieties
Design and Synthesis of this compound Analogs for Structure-Activity Relationship Investigations
The design and synthesis of analogs are crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. For this compound, this involves modifying its tricyclic core or the N-alkyl side chain. Research has been conducted on synthesizing new pyridobenzodiazepines with variations in the basic side chain to evaluate their binding to specific biological targets. semanticscholar.org
The synthesis of benzodiazepine analogs has been pursued to explore a range of therapeutic applications beyond antidepressant activity, including antimicrobial and antifungal properties. mdpi.comresearchgate.netnih.gov For instance, studies have described the synthesis of new heterocyclic systems where a 4-oxopyridine nucleus is condensed with a 1,5-benzodiazpinone, creating hybrid molecules with potential antimicrobial activity. mdpi.com These investigations demonstrate the chemical tractability of the diazepine scaffold and its potential for generating compounds with novel biological profiles. The general approach often involves synthesizing a core structure and then introducing diversity through different substituents or side chains. mdpi.com
Table 3: Examples of Modifications in Benzodiazepine Analogs for SAR Studies
| Parent Scaffold | Modification Strategy | Target Activity | Reference |
|---|---|---|---|
| Pyridobenzodiazepine | Variation of the basic side chain | Receptor binding evaluation | semanticscholar.org |
| Benzodiazepine | Synthesis of chloro- and nitro-substituted derivatives | Antidepressant | nih.gov |
| Quino[7,8-b] iiab.meacs.orgbenzodiazepine | Fusion with 4-oxoquinoline-3-carboxylic acid | Antimicrobial | mdpi.comresearchgate.net |
| Indolylpyrrolidine-2,5-dione | N-alkylation with tetrahydropyridine (B1245486) derivatives | Multi-target antidepressant | mdpi.com |
Molecular and Cellular Pharmacodynamics of Propizepine
Neurotransmitter Transporter Modulation by Propizepine
Serotonin (B10506) Transporter (SERT) Inhibition
While this compound was patented in part for its "antiserotonine" properties, specific quantitative data regarding its binding affinity (K_i) or functional inhibition (IC50) of the serotonin transporter (SERT) are not detailed in the available scientific literature. ncats.ioncats.io The majority of tricyclic antidepressants act by blocking the reuptake of serotonin and norepinephrine (B1679862), leading to increased neurotransmitter concentrations in the synaptic cleft. wikipedia.orgmayoclinic.orgwikipedia.org However, the precise potency of this compound at SERT remains to be quantitatively defined in modern comparative studies.
Norepinephrine Transporter (NET) Inhibition
The most clearly defined action of this compound is its potent inhibition of the norepinephrine transporter (NET). Research from the 1980s identified this compound as a strong inhibitor of neuronal norepinephrine uptake. ncats.io This action is a hallmark of many tricyclic antidepressants and is central to their therapeutic effect. wikipedia.orgamericanaddictioncenters.orgnih.gov By blocking NET, this compound increases the synaptic availability of norepinephrine, thereby enhancing noradrenergic neurotransmission. nih.gov Despite this qualitative evidence, specific binding affinity (K_i) and half-maximal inhibitory concentration (IC50) values for this compound at the human norepinephrine transporter are not reported in the reviewed contemporary literature.
| Transporter | Species | Assay Type | Inhibitory Constant (K_i) | IC50 | Reference |
|---|---|---|---|---|---|
| NET | Not Specified | Neuronal Uptake Assay | Data Not Available | Potent Inhibitor | ncats.io |
Dopamine (B1211576) Transporter (DAT) Inhibition
This compound's effect on the dopamine transporter (DAT) is not well-documented. Generally, most tricyclic antidepressants, with few exceptions, exhibit weak affinity for DAT. wikipedia.org This suggests that dopamine reuptake inhibition is not a primary mechanism of action for this class of drugs, including likely this compound. wikipedia.orgamericanaddictioncenters.org No specific studies providing K_i or IC50 values for this compound at the dopamine transporter were found in the reviewed literature.
Ion Channel Modulation by this compound
Specific research detailing the direct modulation of ion channels by this compound is scarce. However, as a member of the tricyclic antidepressant class, it is likely to share some of the ion channel-modulating properties common to these compounds. wikipedia.org Many TCAs are known to potently inhibit voltage-gated sodium channels and L-type calcium channels. wikipedia.org These actions are generally not related to their primary antidepressant effects but contribute to other pharmacological properties and potential side effects. The modulation of ion channels is a complex process involving direct binding that can alter the channel's conformation and function, but this compound-specific interactions and their functional consequences have not been explicitly characterized. frontiersin.orgnih.gov
Enzyme Inhibition and Modulation by this compound
The profile of this compound as an enzyme inhibitor is not extensively detailed in the available literature. While many tricyclic antidepressants are known to inhibit enzymes such as acid sphingomyelinase (ASM), the specific capacity of this compound to do so has been noted as untested. A patent for a series of compounds with potential neprilysin (NEP) inhibition activity includes this compound in a list of substances, but provides no data on its actual inhibitory effect on this enzyme. googleapis.com The potential for drugs to inhibit metabolic enzymes like the cytochrome P450 (CYP) family is a critical aspect of their pharmacology, but specific K_i values for this compound against these enzymes are not available. evotec.com
Post-Receptor Signaling Cascades and Downstream Cellular Effects of this compound
Direct studies on the post-receptor signaling pathways affected by this compound are not available. However, its primary action as a potent norepinephrine reuptake inhibitor allows for inferences about its downstream effects. ncats.io The elevation of synaptic norepinephrine leads to the activation of adrenergic receptors, which are G protein-coupled receptors that initiate intracellular signaling cascades. wikipedia.orgebsco.com These pathways, such as the cyclic AMP (cAMP) pathway, can lead to the phosphorylation of various proteins and transcription factors, ultimately altering gene expression and neuronal function. nih.govnih.govkhanacademy.org For instance, a 1983 study noted that while this compound was a potent inhibitor of norepinephrine uptake, it did not cause the desensitization of adrenergic-receptor sensitivity in the cerebral cortex after long-term treatment, suggesting a complex interaction with downstream signaling components. ncats.io
Structure Activity Relationship Sar Studies of Propizepine and Its Derivatives
Methodological Approaches in Propizepine SAR Research
Research into the SAR of this compound and related compounds utilizes a variety of modern and classical methodologies to establish predictive models for biological activity.
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are crucial in drug discovery for predicting the activity of novel molecules, thereby prioritizing synthetic efforts. For antidepressants, QSAR models often correlate physicochemical properties (descriptors) such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters) with activities like neurotransmitter reuptake inhibition or receptor binding affinity.
While large-scale QSAR investigations have been performed for various classes of antidepressants to understand their mechanisms and guide the design of new agents, specific and detailed QSAR models focused exclusively on this compound derivatives are not widely represented in publicly accessible scientific literature. nih.gov However, QSAR analyses have been successfully applied to structurally related 1,4-benzodiazepine (B1214927) derivatives, where substituents at key positions were found to be critical for high receptor binding affinity, demonstrating the utility of this approach for the broader class of compounds. journalcra.com
In silico techniques, particularly molecular docking, are indispensable tools in modern SAR analysis. nih.gov These methods simulate the interaction between a ligand (like this compound) and its target protein at the molecular level, predicting the preferred binding orientation and affinity. nih.goveuropeanreview.org This allows researchers to identify key structural features and amino acid residues that are vital for molecular recognition and binding. asiapharmaceutics.infobiointerfaceresearch.com
For antidepressants, docking studies can elucidate how different structural modifications affect binding to targets such as the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). While specific in silico docking studies detailing the binding of this compound to its various receptor targets are not extensively published, the principles of this methodology are critical for interpreting its activity. The unique pyridobenzodiazepine core of this compound, which differs from the dibenzazepine (B1670418) or dibenzocycloheptene cores of classical TCAs, suggests a distinct binding mode within receptor pockets that could be explored using such computational tools.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Elucidation of Structural Determinants for this compound's Receptor Binding Affinities
The therapeutic and side effects of TCAs are largely determined by their affinity for a wide range of neurotransmitter receptors and transporters. wikipedia.org A compound's activity is dictated by its three-dimensional shape and the distribution of its electronic properties, which govern its interaction with biological targets.
This compound's structure is distinct from classical TCAs like Imipramine or Amitriptyline. It possesses a 6-(2-dimethylaminopropyl)-11H-pyrido[3,2-c] ontosight.airesearchgate.netbenzodiazepin-5-one structure. wikipedia.org The key distinguishing features are the pyridine (B92270) ring fused to a benzodiazepine (B76468) system, creating a pyridobenzodiazepine nucleus. This is in contrast to the typical dibenzazepine (Imipramine) or dibenzocycloheptadiene (Amitriptyline) core of most first-generation TCAs. The presence of multiple nitrogen heteroatoms and a ketone group within the tricyclic system significantly alters its electronic and steric properties. nih.gov
General SAR principles for classical TCAs indicate that the tricyclic system provides a rigid scaffold, while the length and nature of the amine side chain are crucial for affinity and selectivity towards SERT and NET. nih.gov Tertiary amines, like this compound, generally show higher affinity for SERT, whereas their secondary amine metabolites are often more potent NET inhibitors. psychdb.compsychscenehub.com
The unique pyridobenzodiazepine nucleus of this compound is expected to result in a receptor binding profile that differs from classical TCAs, though comprehensive public data on its binding affinities (Ki values) are limited compared to more common antidepressants like Trimipramine. wikipedia.org The additional hydrogen bond acceptors and donors in the this compound core could lead to different interactions with receptor site amino acids.
| Feature | This compound | Imipramine (Classical TCA) | Amitriptyline (Classical TCA) |
| Core Structure | Pyridobenzodiazepine | Dibenzazepine | Dibenzocycloheptadiene |
| Heteroatoms in Central Ring | Three Nitrogen atoms, one Carbonyl group | One Nitrogen atom | None (all Carbon) |
| Side Chain | Dimethylaminopropyl | Dimethylaminopropyl | Dimethylaminopropyl |
| Amine Type | Tertiary | Tertiary | Tertiary |
This table illustrates the structural differences between this compound and representative classical tricyclic antidepressants.
Correlating this compound's Molecular Architecture with Preclinical Pharmacological Activities
The unique structure of this compound directly correlates with its observed preclinical pharmacological profile. While many TCAs exert their antidepressant effects by inhibiting serotonin and norepinephrine reuptake, leading to a downstream desensitization of presynaptic autoreceptors and postsynaptic β-adrenergic receptors, this compound exhibits a divergent mechanism.
A key preclinical finding demonstrated that this compound, along with five other TCAs (trimipramine, butriptyline, noxiptyline, doxepine, and dosulepine), failed to desensitize the norepinephrine-sensitive adenylate cyclase system in rat cerebral cortex slices after chronic administration. This is notable because some of these compounds, including this compound, are potent inhibitors of norepinephrine neuronal uptake. This suggests that for this compound, the potent inhibition of norepinephrine uptake is decoupled from the subsequent receptor downregulation typically seen with many other effective antidepressants. This finding points to a more complex mechanism of action that is not solely dependent on monoamine reuptake inhibition and subsequent receptor adaptation.
The pyridobenzodiazepine structure of this compound may contribute to this distinct pharmacological profile. nih.gov Its structural similarity to both benzodiazepines and tricyclic antidepressants may confer a mixed activity profile, potentially involving receptor interactions beyond simple monoamine transporter blockade. The specific arrangement of heteroatoms in the tricyclic core likely influences its interaction with various G-protein coupled receptors, leading to a unique pattern of downstream signaling events compared to classical TCAs.
| Compound | Class | Effect on Norepinephrine-Sensitive Adenylate Cyclase System (Chronic Administration) |
| This compound | Pyridobenzodiazepine TCA | No desensitization |
| Imipramine | Classical TCA | Desensitization (Down-regulation) |
| Desipramine | Classical TCA | Desensitization (Down-regulation) |
| Trimipramine | Classical TCA | No desensitization |
This table compares the preclinical effect of this compound on a key pharmacological marker with that of other tricyclic antidepressants.
Preclinical Pharmacological Investigations of Propizepine in Non Human Systems
In Vitro Pharmacological Profiling of Propizepine
In vitro studies are fundamental in the early stages of drug discovery to elucidate the mechanism of action and identify molecular targets. ontosight.ai For this compound, these investigations have involved cell-based functional assays and membrane binding assays to understand its effects at a cellular and molecular level.
Cell-Based Functional Assays for this compound Activity
Cell-based assays are crucial for assessing the functional consequences of a compound's interaction with a cell. bioagilytix.compacificbiolabs.comnih.gov These assays can measure a wide range of cellular events, including cell signaling, proliferation, and apoptosis, providing insights into a drug's potential therapeutic effects and off-target activities. bioagilytix.compacificbiolabs.com For G protein-coupled receptors (GPCRs), a major target for many drugs, various cell-based assays have been developed to measure receptor activation and downstream signaling pathways. nih.gov
While specific data from cell-based functional assays for this compound are not extensively detailed in the available literature, it is known to be a tricyclic antidepressant (TCA). medchemexpress.comwikipedia.org TCAs as a class are known to inhibit the reuptake of serotonin (B10506) and norepinephrine (B1679862), leading to an increase in the synaptic availability of these neurotransmitters. wikipedia.org This mechanism is a key contributor to their antidepressant effects. wikipedia.org Furthermore, some TCAs have been shown to inhibit acid sphingomyelinase (ASM), an enzyme involved in cellular signaling. frontiersin.org It is plausible that cell-based assays for this compound would investigate its effects on these and other relevant cellular pathways.
Table 1: Potential Cell-Based Functional Assays for this compound
| Assay Type | Potential Endpoint Measured | Relevance to this compound's Profile |
|---|---|---|
| Neurotransmitter Reuptake Assay | Inhibition of serotonin and norepinephrine transporters | Elucidating the primary mechanism of antidepressant action. wikipedia.org |
| Second Messenger Assays (e.g., cAMP, IP3/DAG) | Changes in intracellular signaling cascades | Understanding downstream effects of receptor interaction. nih.gov |
| Reporter Gene Assays | Activation or inhibition of specific gene transcription | Identifying nuclear responses to this compound treatment. nih.gov |
| Cell Viability/Toxicity Assays | Measurement of cell death or proliferation | Assessing potential cytotoxic effects. pacificbiolabs.com |
Membrane and Tissue Binding Assays for this compound's Targets
Membrane and tissue binding assays are employed to determine the affinity of a compound for its molecular targets, such as receptors and transporters. researchgate.net These assays often use radiolabeled ligands to compete with the test compound for binding to the target protein expressed in cell membranes or present in tissue homogenates. uni-regensburg.de Equilibrium dialysis is another technique used to measure the binding of a compound to plasma proteins. thermofisher.com
For this compound, as a TCA, it is expected to exhibit binding affinity for serotonin and norepinephrine transporters. wikipedia.org Additionally, many TCAs are known to interact with other receptors, including histaminergic, muscarinic, and adrenergic receptors, which contributes to their broader pharmacological profile. wikipedia.org A study from 2010 mentioned the intention to analyze this compound's interaction with the four histamine (B1213489) receptor subtypes. uni-regensburg.de
Table 2: Potential Binding Targets for this compound
| Target | Assay Type | Potential Significance |
|---|---|---|
| Serotonin Transporter (SERT) | Radioligand Binding Assay | Primary target for antidepressant effect. wikipedia.org |
| Norepinephrine Transporter (NET) | Radioligand Binding Assay | Primary target for antidepressant effect. wikipedia.org |
| Histamine Receptors (H1, H2, H3, H4) | Radioligand Binding Assay | Potential for side effects (e.g., sedation). wikipedia.orguni-regensburg.de |
| Muscarinic Acetylcholine Receptors | Radioligand Binding Assay | Potential for anticholinergic side effects. wikipedia.org |
| Adrenergic Receptors (e.g., α1) | Radioligand Binding Assay | Potential for cardiovascular side effects. wikipedia.org |
In Vivo Studies of this compound in Animal Models
Establishment and Validation of Relevant Animal Models for this compound's Therapeutic Areas
The selection of appropriate animal models is crucial for the translational relevance of preclinical findings. modernvivo.com For a compound like this compound, which has been investigated for its antidepressant properties, relevant animal models would typically include those that mimic aspects of depression and anxiety. medchemexpress.comwikipedia.org These models often involve inducing a state of behavioral despair or anhedonia in rodents.
Commonly used and validated animal models for screening antidepressant compounds include:
Forced Swim Test (FST): This model assesses behavioral despair by measuring the immobility time of a rodent when placed in an inescapable cylinder of water. Antidepressant compounds typically reduce immobility time.
Tail Suspension Test (TST): Similar to the FST, this model also measures behavioral despair by observing the immobility of a mouse when suspended by its tail.
Chronic Mild Stress (CMS): This model exposes animals to a series of unpredictable, mild stressors over a prolonged period to induce a state of anhedonia, a core symptom of depression. The efficacy of an antidepressant is measured by its ability to reverse this anhedonic state.
Learned Helplessness: In this model, animals are exposed to inescapable and unpredictable stress, leading to a passive-avoidance deficit that can be reversed by antidepressant treatment.
Behavioral Phenotyping and Pharmacological Efficacy in Animal Models
Behavioral phenotyping in animal models is essential for characterizing the pharmacological effects of a compound. animalbehaviorsociety.org It involves the systematic observation and quantification of an animal's behavior in response to a drug. csun.edu For an antidepressant like this compound, behavioral phenotyping would focus on its ability to reverse depression-like behaviors induced in the animal models mentioned previously.
The expected outcomes in these models would be:
A reduction in immobility time in the Forced Swim Test and Tail Suspension Test.
An increase in the consumption of a palatable solution (e.g., sucrose) in the Chronic Mild Stress model, indicating a reversal of anhedonia.
A decrease in the number of failures to escape in the Learned Helplessness paradigm.
Table 3: Potential Behavioral Outcomes of this compound in Animal Models of Depression
| Animal Model | Behavioral Measure | Expected Effect of this compound |
|---|---|---|
| Forced Swim Test | Immobility Time | Decrease |
| Tail Suspension Test | Immobility Time | Decrease |
| Chronic Mild Stress | Sucrose Preference | Increase |
Neurobiological and Neurochemical Assessments in Response to this compound
To further understand the mechanisms underlying the behavioral effects of this compound, neurobiological and neurochemical assessments are conducted in animal models. animalbehaviorsociety.org These studies can involve measuring changes in neurotransmitter levels, receptor expression, and other neuroplasticity markers in specific brain regions.
Given that this compound is a tricyclic antidepressant, it is anticipated that its administration would lead to an increase in the extracellular levels of serotonin and norepinephrine in the brain. wikipedia.org This can be measured using techniques like in vivo microdialysis. Furthermore, chronic administration of antidepressants has been shown to induce neuroadaptive changes, such as alterations in receptor sensitivity and the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF). These changes are thought to be crucial for the therapeutic effects of antidepressants.
Table 4: Potential Neurobiological and Neurochemical Effects of this compound in Animal Models
| Assessment Technique | Parameter Measured | Expected Outcome | Brain Regions of Interest |
|---|---|---|---|
| In Vivo Microdialysis | Extracellular Serotonin and Norepinephrine Levels | Increase | Prefrontal Cortex, Hippocampus |
| Receptor Autoradiography | Serotonin and Norepinephrine Receptor Density | Alterations (e.g., downregulation of β-adrenergic receptors) | Various cortical and limbic areas |
| Western Blot / ELISA | BDNF Protein Levels | Increase | Hippocampus |
Pharmacokinetic and Metabolic Research of Propizepine in Non Human Systems
In Vitro Metabolism Studies of Propizepine
In vitro metabolism studies are crucial for identifying potential metabolites and understanding the enzymatic pathways responsible for a drug's biotransformation. nih.govnih.gov These studies typically utilize various liver-derived preparations, such as hepatocytes, microsomes, and S9 fractions, from different species to characterize metabolic pathways and compare them across species. admescope.compharmaron.com
Table 1: Potential Metabolic Pathways for this compound Based on Related Compounds
| Metabolic Reaction | Potential Metabolite | Analytical Technique |
| N-Demethylation | Desmethyl-propizepine | LC-MS |
| Aromatic Hydroxylation | Hydroxy-propizepine | LC-MS |
| N-Oxidation | This compound-N-oxide | LC-MS |
The biotransformation of many drugs occurs in two main phases. Phase I reactions, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups. mdpi.com Phase II reactions involve the conjugation of these groups with endogenous molecules, such as glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). mdpi.com
For many psychotropic drugs, CYP enzymes are the main drivers of Phase I metabolism. genomind.com Specifically, isoforms such as CYP1A2, CYP2D6, and CYP3A4 are frequently implicated in the metabolism of tricyclic antidepressants. nih.gov For instance, the metabolism of homoegonol, another complex molecule, involves CYP1A2 for O-demethylation and CYP3A4 for hydroxylation. nih.gov It is highly probable that this compound's metabolism also involves one or more of these CYP isoforms.
Following Phase I reactions, the resulting metabolites, as well as the parent drug, can undergo Phase II conjugation. UGTs are the most important enzymes in this phase, converting the compounds into more water-soluble forms that are more easily excreted. mdpi.com The glucuronidation of metabolites is a common pathway for many drugs. nih.gov
Table 2: Key Enzymes in Drug Biotransformation
| Enzyme Family | Phase | Primary Function | Key Isoforms |
| Cytochrome P450 (CYP) | Phase I | Oxidation, hydroxylation, demethylation | CYP1A2, CYP2D6, CYP3A4, CYP2C9, CYP2C19 |
| UDP-glucuronosyltransferase (UGT) | Phase II | Glucuronidation (conjugation) | UGT1A1, UGT1A3, UGT1A4, UGT2B7 |
Identification and Characterization of this compound Metabolites
In Vivo Pharmacokinetic Profiling of this compound in Animal Models
In vivo pharmacokinetic studies in animal models are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a whole-organism context. eddc.sgcancer.gov These studies provide critical data that bridge the gap between in vitro findings and potential clinical applications. biotechfarm.co.il
The absorption of orally administered drugs is a critical determinant of their bioavailability. veteriankey.com For many lipophilic drugs, like tricyclic antidepressants, absorption from the gastrointestinal tract is generally good. veteriankey.com However, they can be subject to first-pass metabolism in the liver, which can reduce systemic availability. veteriankey.com
Following absorption, a drug is distributed throughout the body. The volume of distribution (Vd) is a key parameter that describes the extent of a drug's distribution in the tissues relative to the plasma. mdpi.com Lipophilic compounds often have a large volume of distribution, indicating significant tissue uptake. mdpi.com For example, the antidepressant fluoxetine (B1211875) has a large Vd, concentrating in tissues like the lungs. mdpi.com Given its chemical nature, this compound is also expected to be widely distributed in the body. Studies with other compounds show that radioactivity from a labeled drug can be rapidly and widely distributed, with the highest concentrations often found in circulatory and visceral tissues. nih.gov
The elimination of a drug and its metabolites from the body primarily occurs through the kidneys (urine) and the liver (bile and feces). vin.comgoogleapis.com The primary route of excretion can vary between species. For instance, in studies with propoxyphene, rats and dogs primarily eliminated the drug and its metabolites via bile, whereas rabbits and humans predominantly used the urinary route. nih.gov
Metabolites can be excreted in either their free form or as conjugates. nih.gov In rats and rabbits, propoxyphene metabolites were found to be conjugated, while in dogs and humans, they were a mix of free and conjugated forms. nih.gov The excretion of radiolabeled compounds in animal studies often shows that a significant portion of the dose is excreted within the first 48 hours, with feces being a major route for many compounds. nih.gov
Table 3: Comparative Excretion Pathways in Animal Models (Based on Propoxyphene)
| Species | Primary Excretion Route | Form of Metabolites |
| Rat | Bile | Conjugated |
| Dog | Bile | Free and Conjugated |
| Rabbit | Urine | Conjugated |
Studies on other drugs have shown that the major circulating metabolite can be the same across different species, including humans. revivapharma.com However, the relative concentrations and elimination rates of these metabolites can differ. For instance, in studies with one compound, the parent drug was the major component in canine urine, while specific metabolites were more prominent in the urine of mice. revivapharma.com Understanding these species-specific differences in metabolite profiles is crucial for selecting the most appropriate animal models for further preclinical development. nih.gov
Analytical Chemistry Methodologies for Propizepine Research
Quantitative and Qualitative Analysis of Propizepine in Research Matrices
Quantitative and qualitative analyses are foundational to pharmaceutical research, providing essential data on the amount and identity of analytes within a sample. iyte.edu.tr In the context of this compound research, the "matrix" refers to the substance or medium in which the compound is present, such as plasma, urine, or a pharmaceutical formulation. researchgate.netscispace.com The goal is to employ methods that can reliably and accurately measure or detect this compound, often in the presence of many other interfering substances found in these complex matrices. researchgate.net
Chromatography is a powerful separation technique used extensively in pharmaceutical analysis to isolate individual components from a mixture. rajithperera.com High-performance liquid chromatography (HPLC) is a variant that uses high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). creative-proteomics.comchemyx.com Compounds separate based on their differential interactions with the two phases. wikipedia.org
In the analysis of this compound, reversed-phase HPLC is a common approach. One study utilizing a reversed-phase system with a microbore Hypersil ODS column under gradient elution conditions identified this compound in plasma samples. researchgate.net The retention time, a key qualitative parameter, for this compound in this system was recorded, demonstrating the technique's ability to separate it from other compounds. researchgate.net
Liquid chromatography-mass spectrometry (LC-MS) enhances the capabilities of HPLC by coupling it with a mass spectrometer. chemyx.comwikipedia.org This hybrid technique not only separates the components of a mixture but also provides mass information for each component, allowing for highly specific identification and quantification. rajithperera.comwikipedia.org LC-MS is particularly valuable for analyzing complex samples, as it can distinguish between compounds with similar chromatographic behavior. wikipedia.org A method developed for the broad screening of drugs in whole blood utilized an HPLC system for separation before detection by mass spectrometry, a system capable of analyzing this compound. thermoscientific.com
Table 1: Chromatographic Parameters for this compound Detection
| Technique | Matrix | Finding/Parameter | Source |
|---|---|---|---|
| Reversed-Phase HPLC with Photodiode-Array Detection | Plasma | Identification based on retention time and UV spectra comparison to a library. | researchgate.net |
| HPLC coupled with Mass Spectrometry | Whole Blood | Used as a separation method for a 300-drug screening panel that includes this compound. | thermoscientific.com |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. chemyx.com It is highly sensitive and specific, making it a cornerstone of modern analytical chemistry for both qualitative and quantitative purposes. wikipedia.org When used for drug analysis, a mass spectrometer can confirm the identity of a compound by its unique mass and fragmentation pattern.
A high-resolution, accurate mass spectrometer (HRAMS), specifically a Thermo Scientific Exactive Plus Orbitrap, has been utilized for the toxicological screening of 300 drugs, including this compound, in whole blood. thermoscientific.com In this method, compounds were identified with high confidence based on several criteria:
Accurate mass: Measured within a 5 parts-per-million (ppm) tolerance.
Retention time: Compared against a known standard.
Isotopic pattern: Matched to the theoretical pattern for the compound's elemental formula.
Fragmentation: Presence of known fragments in all-ion fragmentation (AIF) mode. thermoscientific.com
This screening method demonstrated limits of detection (LODs) in the range of 5-100 ng/mL for the panel of compounds. thermoscientific.com
Table 2: Mass Spectrometry Method for this compound Screening
| Instrument | Ion Source | Operating Mode | Identification Criteria | Matrix | Source |
|---|---|---|---|---|---|
| Exactive Plus Orbitrap MS | Atmospheric Pressure Chemical Ionization (APCI) | Alternating positive/negative full-scan and AIF | Accurate mass (<5 ppm), retention time, isotopic pattern, fragmentation | Whole Blood | thermoscientific.com |
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)
Bioanalytical Method Development for this compound and its Metabolites in Preclinical Samples
Bioanalytical method development is the process of creating and validating procedures to quantify drugs and their metabolites in biological matrices like plasma, blood, and tissue. resolvemass.ca This process is critical throughout drug development, especially in preclinical studies, to provide data for pharmacokinetic (PK) and toxicokinetic (TK) assessments. itrlab.comnih.govchromatographyonline.com The primary goal is to develop a method that is accurate, reliable, and reproducible. resolvemass.ca
A key challenge in bioanalysis is differentiating the parent drug from its metabolites, as metabolites can have their own pharmacological or toxicological activity. itrlab.com LC-MS is the foremost technique for this purpose, as it can separate and selectively quantify multiple analytes in a single run. chromatographyonline.comppd.com
The development process for a bioanalytical method for this compound and its metabolites would typically involve:
Method Design: Choosing the appropriate analytical technique (likely LC-MS/MS), internal standard, sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction), and chromatographic conditions. nih.govppd.com
Method Validation: Performing a series of experiments to demonstrate the method's performance characteristics, including specificity, linearity, accuracy, precision, and stability, in accordance with regulatory guidelines. nih.gov
Sample Analysis: Applying the validated method to analyze preclinical samples (e.g., plasma from a PK study) to determine the concentration-time profiles of this compound and its key metabolites. ppd.com
While specific validated methods for this compound metabolites are not detailed in the available literature, the established framework for small-molecule bioanalysis provides a clear path for their development. nih.govchromatographyonline.com
Radioligand Binding Assay Methodologies for Receptor Studies
Radioligand binding assays are a fundamental tool in pharmacology and drug discovery used to measure the interaction of a drug with its receptor target. oncodesign-services.com These assays are considered the gold standard for quantifying the affinity of a ligand for a receptor due to their high sensitivity and robustness. nih.govgiffordbioscience.com The technique relies on the use of a ligand that has been labeled with a radioactive isotope (a radioligand), which allows for precise measurement of its binding to a receptor preparation. oncodesign-services.com Receptor preparations can include cell membranes, tissue homogenates, or cultured cells. sci-hub.sespringernature.com
For a compound like this compound, which is expected to interact with neurotransmitter receptors or transporters, radioligand binding assays would be essential for characterizing its pharmacological profile. Three main types of binding assays are used:
Saturation Assays: These assays involve incubating the receptor preparation with increasing concentrations of a radioligand to determine the total number of binding sites (Bmax) and the radioligand's equilibrium dissociation constant (Kd), which is a measure of its affinity. nih.govgiffordbioscience.com
Competition (or Displacement) Assays: These are used to determine the affinity of a non-radioactive test compound (like this compound). nih.gov The assay measures the ability of the test compound to compete with a fixed concentration of a known radioligand for binding to the receptor. The results are used to calculate the inhibitory constant (Ki) of the test compound, which indicates its binding affinity. giffordbioscience.com
Kinetic Assays: These experiments measure the rates at which a radioligand binds to (association rate, kon) and dissociates from (dissociation rate, koff) the receptor. oncodesign-services.comgiffordbioscience.com This provides dynamic information about the drug-receptor interaction. oncodesign-services.com
These assays provide quantitative data that is crucial for understanding a drug's mechanism of action and for guiding structure-activity relationship (SAR) studies in drug development. nih.gov
Table 3: Types of Radioligand Binding Assays and Key Parameters
| Assay Type | Purpose | Key Parameters Measured | Source |
|---|---|---|---|
| Saturation Binding | To determine receptor density and radioligand affinity. | Bmax (Maximum binding capacity), Kd (Equilibrium dissociation constant) | nih.govgiffordbioscience.com |
| Competition Binding | To determine the binding affinity of an unlabeled test compound. | Ki (Inhibitory constant), IC50 (Half maximal inhibitory concentration) | nih.govgiffordbioscience.com |
| Kinetic Binding | To determine the rates of ligand-receptor interaction. | kon (Association rate constant), koff (Dissociation rate constant) | oncodesign-services.comgiffordbioscience.com |
Emerging Research Avenues and Theoretical Considerations for Propizepine
Elucidating Unresolved Aspects of Propizepine's Pharmacological Profile
The primary understanding of this compound, like other TCAs, centers on its role as a monoamine reuptake inhibitor. medchemexpress.eu However, the full spectrum of its pharmacological activity, particularly concerning downstream signaling and secondary targets, remains an area ripe for investigation. Modern research techniques could illuminate these less-understood facets.
Downstream Signaling Cascades: The initial action of antidepressants at the receptor level is now understood to be the start of a cascade of long-term changes in neuronal function. psychiatry-psychopharmacology.com For this compound, the consequences of its primary interactions with monoamine transporters on intracellular signaling pathways are not fully detailed. Key pathways implicated in the action of other antidepressants, but less explored for this compound, include:
Brain-Derived Neurotrophic Factor (BDNF) Pathway: Chronic antidepressant administration is known to increase the expression of BDNF, which promotes neurogenesis and neuronal survival. psychiatry-psychopharmacology.comnih.gov The specific impact of this compound on the BDNF-TrkB-ERK-CREB signaling cascade is an area requiring further study. nih.gov Investigating this could link this compound to mechanisms of neuroplasticity, which are central to modern theories of antidepressant efficacy.
Acid Sphingomyelinase (ASM) System: Some TCAs, such as amitriptyline, have been identified as functional inhibitors of acid sphingomyelinase (FIASMAs), an enzyme involved in cellular stress responses and the formation of ceramide-enriched membrane platforms. frontiersin.org This inhibition leads to the lysosomal degradation of ASM and disrupts downstream signaling. frontiersin.org Determining whether this compound also acts as a FIASMA could reveal a non-canonical mechanism of action, connecting it to lipid signaling pathways involved in inflammation and apoptosis. frontiersin.org
Inflammatory Pathways: There is growing evidence for the anti-inflammatory properties of TCAs, which may contribute to their therapeutic effects. mdpi.commdpi.com These antidepressants can modulate key inflammatory mediators like tumor necrosis factor-alpha (TNF-α), various interleukins (e.g., IL-1β, IL-6), and inhibit the activation of nuclear factor-kappa B (NF-κB). mdpi.com A systematic investigation into this compound's effects on these specific cytokines and signaling hubs would clarify its immunomodulatory profile.
Receptor and Transporter Subtype Specificity: While this compound is known as a tricyclic antidepressant, a detailed, modern receptor-binding profile using contemporary radioligand or functional assays could reveal nuances in its affinity for various neurotransmitter receptor and transporter subtypes. For example, precise affinities for different serotonin (B10506) (5-HT) receptor subtypes, such as 5-HT2C, could further explain its specific therapeutic or side-effect profile, as antagonism at this receptor is known to augment the effects of SSRIs. nih.gov
| Unresolved Area | Potential Pathway/Target | Modern Investigative Technique | Potential Significance |
|---|---|---|---|
| Downstream Signaling | BDNF/TrkB/ERK-CREB Pathway | Western Blot, ELISA, RT-qPCR on neuronal cell cultures or animal models | Elucidates role in neurogenesis and synaptic plasticity. psychiatry-psychopharmacology.comnih.gov |
| Non-Canonical Mechanisms | Acid Sphingomyelinase (ASM) Inhibition | Enzyme activity assays, lipidomics | Identifies potential role in regulating stress and inflammatory signaling via lipid messengers. frontiersin.org |
| Immunomodulation | NF-κB, TNF-α, Interleukins | Cytokine profiling (e.g., Luminex assays), reporter gene assays | Clarifies anti-inflammatory properties and their contribution to antidepressant effects. mdpi.com |
| Receptor Specificity | Serotonin (5-HT) and Norepinephrine (B1679862) (NE) receptor subtypes | Comprehensive radioligand binding assays, functional cell-based assays | Refines understanding of its specific neurochemical signature and potential for targeted therapy. nih.gov |
Conceptual Frameworks for Advancing this compound Research in Translational Neuropharmacology
Translational neuropharmacology aims to bridge the gap between preclinical discoveries and clinical applications. researchgate.net For an established compound like this compound, applying modern translational frameworks could help identify patient populations who might specifically benefit from its unique profile and could guide the development of more personalized treatment strategies. nih.gov
Biomarker-Guided Therapy: A significant challenge in treating depression is the trial-and-error process of finding an effective medication. nih.gov The development of predictive biomarkers is a key goal of modern psychiatry. csmres.co.uk Research could focus on identifying genetic, proteomic, or neuroimaging markers that predict a favorable response to this compound.
Pharmacogenetic Markers: While studies on CYP enzymes have produced mixed results for predicting antidepressant response generally, specific genetic variants in pathways related to this compound's secondary targets (e.g., inflammatory or neurotrophic genes) could hold more promise. csmres.co.uk
Neuroinflammatory Markers: Given the potential anti-inflammatory action of TCAs, peripheral inflammatory markers like C-reactive protein (CRP), IL-6, or TNF-α could be investigated as predictors of response to this compound. mdpi.comresearchgate.net
Neuroimaging Biomarkers: Multimodal neuroimaging, integrating structural and functional connectivity data, has shown promise in predicting antidepressant response to SSRIs. nih.gov Applying similar target-oriented fusion frameworks could identify neural circuits specifically modulated by this compound, providing a predictive biomarker for its efficacy. nih.gov
Computational Psychiatry Approaches: Computational psychiatry uses mathematical models to understand the relationship between brain function, behavior, and mental illness. mpg.denih.gov This approach can move beyond simple symptom reduction to model how a drug affects underlying computational processes, such as learning rates or sensitivity to reward and punishment. ox.ac.uk Applying this framework to this compound could involve:
Modeling Affective Bias: Antidepressants are thought to work in part by correcting negative affective biases. researchgate.net Computational models could be used to quantify how this compound alters information processing in decision-making tasks, providing a mechanistic link between its neurochemical effects and clinical improvement. ox.ac.uk
Predictive Modeling: Data-driven machine learning models could integrate clinical, genetic, and imaging data to predict which patients are most likely to respond to this compound versus other classes of antidepressants. yale.edu
| Conceptual Framework | Application to this compound | Potential Outcome |
|---|---|---|
| Biomarker-Guided Therapy | Identify genetic, inflammatory, or neuroimaging markers that correlate with this compound response. nih.govresearchgate.net | Development of a predictive test to guide patient stratification and personalize treatment. csmres.co.uk |
| Computational Psychiatry | Model the effects of this compound on cognitive functions like reinforcement learning and emotional processing. mpg.deox.ac.uk | Provide a mechanistic, quantitative understanding of how this compound ameliorates depressive symptoms, moving beyond receptor-level explanations. nih.gov |
| Translational Cognitive Neuroscience | Use behavioral tasks that are homologous in animals and humans to study this compound's effect on emotional processing. researchgate.net | Improve the predictive validity of preclinical findings for human clinical efficacy. researchgate.net |
Development of Innovative Preclinical Models to Study this compound's Effects
The limitations of classical preclinical models, such as the forced swim test, are well-recognized. umw.edu.pljuniperpublishers.com While useful for initial screening, they often fail to capture the complex pathophysiology of depressive and anxiety disorders. umw.edu.pl The development of more sophisticated models offers a chance to re-examine this compound's effects with greater translational validity.
Human-Based In Vitro Models:
Brain Organoids: Three-dimensional brain organoids, derived from human induced pluripotent stem cells (iPSCs), can recapitulate aspects of early human brain development and organization. technologynetworks.comscielo.br These models allow for the investigation of how drugs impact human neuronal development, synaptogenesis, and network activity. researchgate.netnih.gov Studying this compound in brain organoids could reveal effects on neuronal maturation, neurite outgrowth, or oligodendrocyte populations that are not observable in traditional models. scielo.br This is particularly relevant for understanding any potential neurodevelopmental effects or for modeling patient-specific responses using iPSCs from individuals with depression. nih.gov
Advanced Animal Models:
Humanized Mouse Models: These models involve engrafting components of the human immune system or specific human genes into immunodeficient mice. criver.comcreative-biolabs.compharmalegacy.com For a drug like this compound with potential immunomodulatory effects, a humanized mouse model with a human immune system could provide more relevant data on its anti-inflammatory actions than a conventional rodent model. jax.orgfrontiersin.org
Circuit-Specific Manipulation Models: Modern techniques like optogenetics and chemogenetics allow for the precise control of specific neural circuits implicated in depression and anxiety. umw.edu.plumw.edu.pl By combining these tools with this compound administration, researchers could dissect which specific brain pathways (e.g., prefrontal-limbic circuits) are necessary for its therapeutic effects. This approach moves beyond studying global effects to understanding circuit-level mechanisms of action. neuroservices-alliance.com
Complex Behavioral Models: Beyond simple despair-based tests, more complex behavioral paradigms that assess anhedonia, social interaction, and cognitive flexibility are available. psychogenics.compsychogenics.com For instance, the Chronic Social Defeat Stress (CSDS) model has high validity for studying stress-related disorders. psychogenics.com Re-evaluating this compound in these more nuanced models could provide a more comprehensive picture of its behavioral effects.
| Model Type | Specific Example | Advantage for this compound Research |
|---|---|---|
| Human In Vitro Models | Patient-derived Brain Organoids | Allows for study of drug effects on human neuronal development, synaptogenesis, and network activity in a patient-specific context. scielo.brresearchgate.net |
| Advanced Animal Models | Humanized Immune System Mice | Provides a more clinically relevant system to study the immunomodulatory and anti-inflammatory effects of this compound. jax.orgfrontiersin.org |
| Optogenetic/Chemogenetic Models | Enables precise identification of the neural circuits essential for this compound's antidepressant or anxiolytic actions. umw.edu.plneuroservices-alliance.com | |
| Complex Behavioral Paradigms | Chronic Social Defeat Stress (CSDS) | Assesses effects on a wider, more clinically relevant range of depression-like behaviors, including social avoidance and resilience. psychogenics.com |
Q & A
How can researchers formulate a focused research question to investigate Propizepine’s pharmacological mechanisms?
Answer: A well-structured research question should align with frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Population: Specific cell lines or animal models (e.g., "In murine models of neuropathic pain...").
- Intervention: this compound dosage ranges or administration routes.
- Comparison: Existing tricyclic antidepressants (e.g., imipramine) or placebo.
- Outcome: Quantitative biomarkers (e.g., neurotransmitter levels, receptor binding affinity).
- Time: Acute vs. chronic exposure timelines.
This structure ensures specificity and testability while addressing gaps in existing literature .
Q. What experimental design considerations are critical for preclinical studies of this compound?
Answer:
- NIH Guidelines : Adhere to standardized reporting for animal studies, including sample size justification, randomization, and blinding to minimize bias .
- Control Groups : Include vehicle controls and active comparators (e.g., other antidepressants) to isolate this compound-specific effects.
- Dose-Response Curves : Use at least three dosage levels to establish therapeutic windows and toxicity thresholds.
- Replication : Plan for intra- and inter-laboratory validation to confirm reproducibility .
Q. How can researchers ensure data validity and reliability in this compound pharmacokinetic studies?
Answer:
- Analytical Validation : Use HPLC or LC-MS for plasma concentration measurements, with calibration curves and spike-recovery tests to confirm accuracy.
- Confounding Factors : Control for variables like diet, circadian rhythm, and metabolic enzyme activity in animal models.
- Statistical Power : Conduct a priori power analysis to determine minimum sample sizes, reducing Type II errors .
Advanced Research Questions
Q. How should researchers reconcile contradictory findings in this compound’s efficacy across different studies?
Answer:
- Meta-Analysis : Aggregate data from heterogeneous studies (e.g., varying species, dosages) using random-effects models to identify moderators of efficacy .
- Subgroup Analysis : Stratify results by covariates like age, sex, or genetic polymorphisms to uncover context-dependent effects.
- Mechanistic Studies : Employ in vitro assays (e.g., receptor binding kinetics) to clarify discrepancies between in vivo and in silico findings .
Q. What methodologies address translational challenges in this compound research from preclinical to clinical phases?
Answer:
- Interspecies Scaling : Use allometric models to extrapolate animal dosages to human equivalents, adjusting for metabolic rate differences.
- Biomarker Bridging : Identify surrogate endpoints (e.g., EEG patterns for CNS activity) that correlate across species and clinical populations .
- Phase 0 Trials : Conduct microdosing studies with radiolabeled this compound to assess human pharmacokinetics before large-scale trials .
Q. How can novel analytical techniques enhance this compound’s mechanism-of-action studies?
Answer:
- Omics Integration : Combine transcriptomic, proteomic, and metabolomic data to map this compound’s polypharmacology networks.
- Machine Learning : Train algorithms on high-throughput screening data to predict off-target interactions or optimize lead derivatives .
- Cryo-EM : Resolve this compound-bound receptor structures at atomic resolution to guide structure-activity relationship (SAR) modeling .
Methodological Standards & Reporting
- Data Transparency : Provide raw datasets, code, and detailed protocols in supplementary materials to enable replication .
- Ethical Compliance : Document IRB/IACUC approvals and adherence to ARRIVE or CONSORT guidelines for animal/human studies .
- Conflict Resolution : Use sensitivity analyses to assess robustness of conclusions against outliers or missing data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
